Butyldichloroaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldichloroaluminum, with the molecular formula C4H9AlCl2, is an organoaluminum compound. It is a derivative of aluminum where two chlorine atoms and one butyl group are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyldichloroaluminum can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C4H9Li→C4H9AlCl2+LiCl
Industrial Production Methods
In industrial settings, butyldichloroaluminum is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyldichloroaluminum undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides and butyl chloride.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Reacts with nucleophiles where the chlorine atoms can be substituted by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Often used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols are commonly used.
Major Products
Oxidation: Produces aluminum oxides and butyl chloride.
Reduction: Forms reduced organic compounds.
Substitution: Produces substituted organoaluminum compounds.
Scientific Research Applications
Butyldichloroaluminum has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butyldichloroaluminum exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, facilitating chemical transformations. The pathways involved often include the formation of aluminum-carbon bonds and the subsequent reactions with other chemical species.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum (C6H15Al): Another organoaluminum compound used in similar applications.
Diethylaluminum chloride (C4H10AlCl): Similar in structure but with different reactivity.
Methylaluminoxane (C2H6Al2O): Used as a co-catalyst in polymerization reactions.
Uniqueness
Butyldichloroaluminum is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical reactions. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis and industrial processes.
Properties
CAS No. |
2444-82-8 |
---|---|
Molecular Formula |
C4H9AlCl2 |
Molecular Weight |
155.00 g/mol |
IUPAC Name |
butyl(dichloro)alumane |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
SHOVVTSKTTYFGP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.